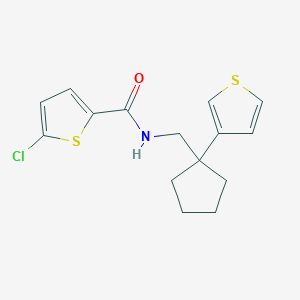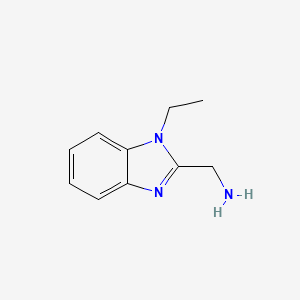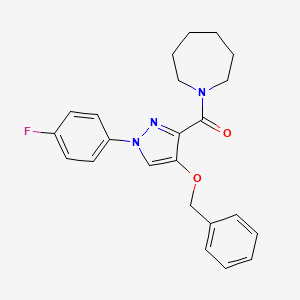
azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is not fully understood, but it is believed to interact with specific receptors in the body. This interaction can lead to changes in cellular signaling pathways, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone in lab experiments is its unique chemical properties, which make it a promising candidate for the development of new drugs and materials. However, the limitations of this compound include its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone. One area of research is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, this compound can also be used in the development of new materials and catalysts for various applications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone involves a series of chemical reactions that require specific reagents and conditions. The process involves the condensation of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-amine with 6-bromo-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
Azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone has potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. Additionally, this compound can also be used in the development of new materials and catalysts due to its unique chemical properties.
Propiedades
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-10-12-20(13-11-19)27-16-21(29-17-18-8-4-3-5-9-18)22(25-27)23(28)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIAAIITNQFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2660415.png)

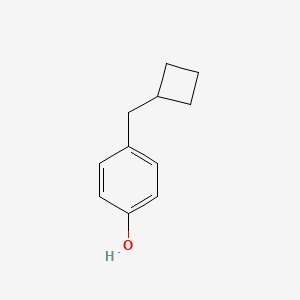
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2660419.png)
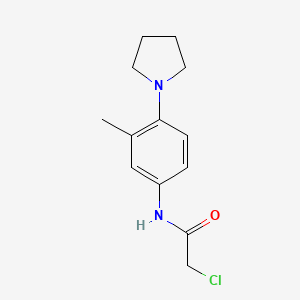

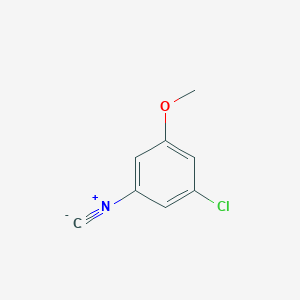

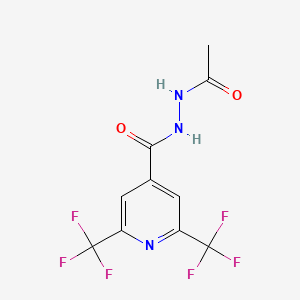


![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)
